Acetyl butaneperoxoate

Description

Acetyl-L-carnitine (ALC) is a naturally occurring derivative of L-carnitine, synthesized in the brain, kidneys, and liver. It facilitates the transport of fatty acids into mitochondria for β-oxidation, thereby enhancing energy production . ALC also exhibits neuroprotective, antioxidant, and epigenetic regulatory properties, making it a therapeutic candidate for neurological and psychiatric disorders, including major depressive disorder (MDD), Alzheimer’s disease, and fibromyalgia .

Properties

CAS No. |

13043-83-9 |

|---|---|

Molecular Formula |

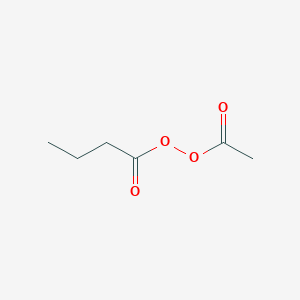

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

acetyl butaneperoxoate |

InChI |

InChI=1S/C6H10O4/c1-3-4-6(8)10-9-5(2)7/h3-4H2,1-2H3 |

InChI Key |

GOZIYDNIQSQFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl butaneperoxoate can be synthesized through the reaction of butanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to ensure controlled reaction conditions and high yield. The process includes the careful addition of reactants and the use of stabilizers to prevent premature decomposition. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetyl butaneperoxoate undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

Reduction: Under specific conditions, it can be reduced to butanoyl alcohol and acetic acid.

Substitution: It can participate in substitution reactions where the peroxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include transition metal catalysts and acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Produces oxidized organic compounds and water.

Reduction: Yields butanoyl alcohol and acetic acid.

Substitution: Results in substituted butane derivatives.

Scientific Research Applications

Acetyl butaneperoxoate has several applications in scientific research:

Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Investigated for its potential use in oxidative stress studies and as a tool for inducing oxidative damage in biological systems.

Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and as a bleaching agent in the textile industry.

Mechanism of Action

The mechanism of action of acetyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxo bond. These free radicals initiate chain reactions in polymerization processes or oxidize target molecules in chemical reactions. The molecular targets include unsaturated bonds in organic compounds and various functional groups susceptible to oxidation.

Comparison with Similar Compounds

Key Physiological Roles:

- Mitochondrial Function : Promotes fatty acid metabolism and ATP synthesis.

- Neuroprotection : Reduces oxidative stress and enhances synaptic plasticity.

- Epigenetic Modulation : Induces histone acetylation, influencing gene expression linked to mood regulation .

L-Carnitine (LC)

ALC and LC share structural similarities but differ in pharmacokinetics and therapeutic efficacy:

Clinical Findings :

- In MDD patients, serum ALC levels (1.835 µg/mL cutoff) showed stronger correlation with symptom severity (HDRS-24 score, r = −0.325) than LC .

- ALC supplementation increased post-treatment serum concentrations in effective-treatment MDD groups, whereas LC showed less pronounced effects .

Other Carnitine Derivatives

Propionyl-L-Carnitine

- Primarily used for cardiovascular conditions; lacks ALC’s neuroactive properties.

- Limited evidence in psychiatric disorders compared to ALC .

Acetylcarnitine Arginate

- Combines ALC with L-arginine; enhances nitric oxide production.

Non-Carnitine Antidepressants

Amantadine

- In a pilot trial for multiple sclerosis-related fatigue, ALC outperformed amantadine in reducing symptoms (P < 0.05) .

Selective Serotonin Reuptake Inhibitors (SSRIs)

- ALC acts faster (days vs. weeks) via epigenetic pathways (e.g., BDNF/VGF signaling) .

- Combined ALC-SSRI therapy improved remission rates in treatment-resistant MDD .

Antioxidant Compounds

Alpha-Lipoic Acid (ALA)

- Synergistic effects with ALC in male infertility, enhancing sperm motility .

- ALC alone showed superior neuroprotection in MDD models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.